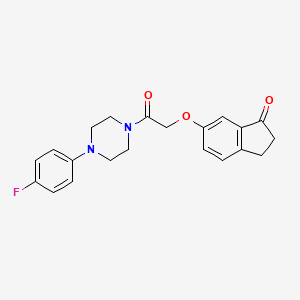

6-(2-(4-(4-fluorophényl)pipérazin-1-yl)-2-oxoéthoxy)-2,3-dihydro-1H-indén-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

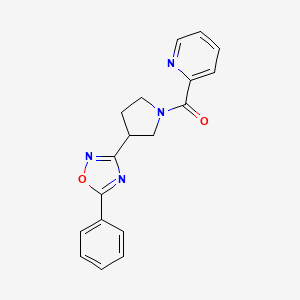

6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a 4-fluorophenyl group, linked to a dihydroindenone moiety via an oxoethoxy bridge. Its unique structure imparts a range of biological activities, making it a valuable subject for scientific research.

Applications De Recherche Scientifique

6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . They are also involved in chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, and inhibits their function . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km) . This suggests that the compound is an irreversible and non-competitive inhibitor .

Biochemical Pathways

The compound affects the biochemical pathways involving ENTs. ENTs are responsible for the transport of nucleosides across the cell membrane, which is crucial for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, the compound disrupts these pathways and their downstream effects.

Result of Action

The result of the compound’s action is the inhibition of ENTs, leading to disruption in nucleotide synthesis and regulation of adenosine function . This could potentially have therapeutic implications, given the role of ENTs in chemotherapy .

Analyse Biochimique

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes and proteins . For instance, some piperazine derivatives have been shown to inhibit human equilibrative nucleoside transporters .

Cellular Effects

Related compounds have been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been shown to bind to specific receptors and inhibit certain enzymes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting with the preparation of the piperazine derivative. . The key steps include:

Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines.

Deprotection: Removal of protective groups using PhSH, followed by selective intramolecular cyclization to yield the desired piperazine derivative.

Substitution: Introduction of the 4-fluorophenyl group via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like sodium borohydride can modify the oxoethoxy bridge or the dihydroindenone moiety.

Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-(Substituted)-piperazin-1-yl)cinnolines: These compounds share the piperazine core and exhibit similar biological activities.

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) Derivatives: These compounds are structurally related and have been studied for their effects on sigma-2 receptors.

Uniqueness

What sets 6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one apart is its unique combination of a piperazine ring with a dihydroindenone moiety, linked via an oxoethoxy bridge. This structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Propriétés

IUPAC Name |

6-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O3/c22-16-3-5-17(6-4-16)23-9-11-24(12-10-23)21(26)14-27-18-7-1-15-2-8-20(25)19(15)13-18/h1,3-7,13H,2,8-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAXPROMTBWELN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2381031.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2381033.png)

![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid](/img/structure/B2381036.png)

![12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B2381041.png)

![2-Amino-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide;hydrochloride](/img/structure/B2381047.png)

![2-Chlorothiazolo[4,5-b]pyrazine](/img/structure/B2381048.png)